

Spectroscopic Profile of 2',4',6'-Trimethylacetophenone: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2',4',6'-Trimethylacetophenone

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This technical guide provides a comprehensive overview of the spectroscopic data for **2',4',6'-trimethylacetophenone**, a key aromatic ketone. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control in research and development.

Molecular Structure and Properties

- IUPAC Name: 1-(2,4,6-trimethylphenyl)ethanone[1]
- Synonyms: 2-Acetylmesitylene, Acetomesitylene, Mesityl methyl ketone[1]
- CAS Number: 1667-01-2[2][3][4][5]
- Molecular Formula: C₁₁H₁₄O[2][3][4][6][7]
- Molecular Weight: 162.23 g/mol [2][3][4][5][6]
- Appearance: Clear colorless to light yellow liquid[4][7]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **2',4',6'-trimethylacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly found in search results	Aromatic Protons		
Data not explicitly found in search results	Methyl Protons (Aromatic Ring)		
Data not explicitly found in search results	Methyl Protons (Acetyl Group)		

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)[2]

Chemical Shift (δ) ppm	Assignment
21.3, 26.6	Methyl Carbons (Aromatic Ring, Acetyl Group)
125.6, 128.4, 128.7	Aromatic CH
133.8, 137.2, 138.3	Quaternary Aromatic Carbons
198.3	Carbonyl Carbon (C=O)

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2800	Strong	C(sp ³)-H Stretch (Methyl groups)
~1685-1666	Strong	C=O Stretch (Aromatic Ketone) [8] [9] [10]
~1600, ~1450	Medium-Strong	C=C Stretch (Aromatic Ring)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry (GC-MS) Data[\[6\]](#)

m/z	Relative Intensity	Assignment
162	22.70%	[M] ⁺ (Molecular Ion)
147	99.99%	[M - CH ₃] ⁺ (Base Peak)
119	54.40%	[M - COCH ₃] ⁺ or [C ₉ H ₁₁] ⁺
77	29.70%	[C ₆ H ₅] ⁺
43	40.40%	[CH ₃ CO] ⁺

Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2',4',6'-trimethylacetophenone** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The sample is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled sequence is utilized to simplify the spectrum.

Infrared (IR) Spectroscopy

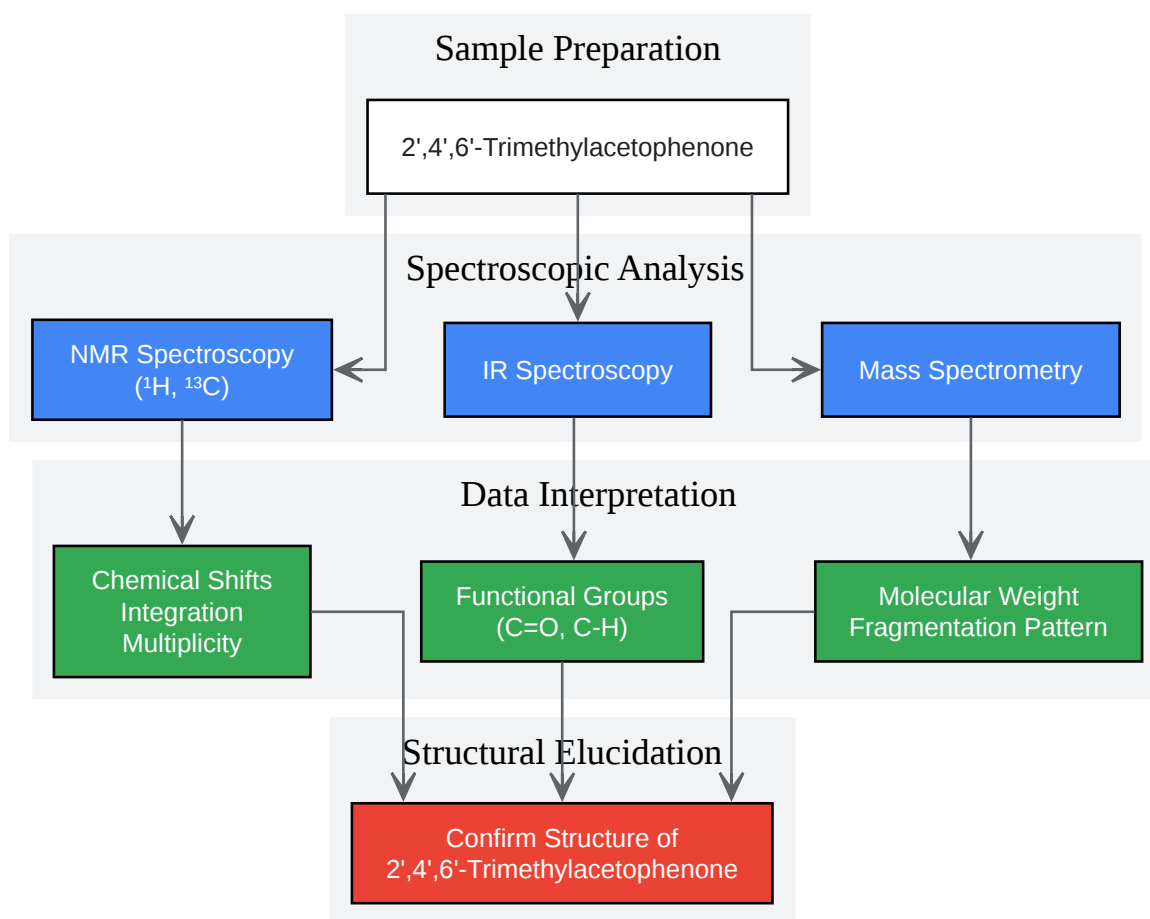
The IR spectrum is obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A small drop of the neat liquid sample of **2',4',6'-trimethylacetophenone** is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000-600 cm^{-1} by co-adding 16 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal is taken prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of **2',4',6'-trimethylacetophenone** in an appropriate solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., HP-5MS). The separated components are then introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV is used to generate charged fragments, which are subsequently analyzed by a quadrupole mass analyzer.^[11] The mass spectrum is recorded over a mass-to-charge ratio (m/z) range of 40-400.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as **2',4',6'-trimethylacetophenone**.



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Caption: Workflow for Spectroscopic Analysis.

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